

### **Certificate of Analysis for Valsartan Ethyl Ester**

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Compound of Interest

Compound Name: Valsartan Ethyl Ester

Cat. No.: B570544

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### **Certificate of Analysis: Valsartan Ethyl Ester**

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive overview of the analytical profile of **Valsartan Ethyl Ester**, a key impurity of the angiotensin II receptor antagonist, Valsartan. The information herein is intended to serve as a detailed guide for researchers, scientists, and professionals involved in drug development and quality control.

### **Product Information**



Parameter	Information
Product Name	Valsartan Ethyl Ester
Synonyms	(S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-6-yl]methyl)-valine ethyl ester
CAS Number	1111177-30-0
Molecular Formula	C26H33N5O3
Molecular Weight	463.57 g/mol
Chemical Structure	See Figure 1
Description	An impurity of Valsartan, typically appearing as a solid.
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 100 mg/mL or higher.[1]
Storage	Store at 4°C, protected from light.[1]

## **Analytical Data**

The following table summarizes the typical analytical results for a representative batch of **Valsartan Ethyl Ester**. These values are provided as a guideline for quality assessment.



Test	Method	Acceptance Criteria	Typical Result
Appearance	Visual Inspection	White to off-white solid	Conforms
Identification	¹H NMR	Consistent with the structure of Valsartan Ethyl Ester	Conforms
Assay (by HPLC)	HPLC	NLT 98.0%	99.5%
Purity (by HPLC)	HPLC	NLT 98.0%	99.7%
Related Substances (by HPLC)			
Valsartan	HPLC	NMT 0.5%	0.15%
Any other individual impurity	HPLC	NMT 0.2%	0.08%
Total Impurities	HPLC	NMT 1.0%	0.23%
Residual Solvents	GC-HS	NMT 3000 ppm	< 500 ppm
Ethyl Acetate			
Water Content (Karl Fischer)	KF Titration	NMT 0.5%	0.12%
Heavy Metals	ICP-MS	NMT 10 ppm	< 5 ppm
Sulphated Ash	Gravimetry	NMT 0.1%	0.05%

# Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is designed for the quantitative determination of **Valsartan Ethyl Ester** and its related impurities.

• Instrumentation: A gradient HPLC system with a UV detector.



- Column: C18, 250 mm x 4.6 mm, 5 μm particle size.
- Mobile Phase:
  - A: 0.1% Phosphoric acid in Water
  - B: Acetonitrile
- Gradient Program:

Time (min)	%A	%В
0	85	15
10	15	85
15	15	85
16	85	15

| 20 | 85 | 15 |

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

• Detection Wavelength: 230 nm

• Injection Volume: 10 μL

• Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

# Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) for Identification

This protocol is for the structural confirmation of **Valsartan Ethyl Ester**.

• Instrumentation: 400 MHz NMR Spectrometer.



- Solvent: Deuterated Chloroform (CDCl<sub>3</sub>) or Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>).
- Internal Standard: Tetramethylsilane (TMS).
- Procedure: Dissolve a small amount of the sample in the deuterated solvent. Record the <sup>1</sup>H NMR spectrum. The chemical shifts and coupling constants should be consistent with the known structure of **Valsartan Ethyl Ester**.

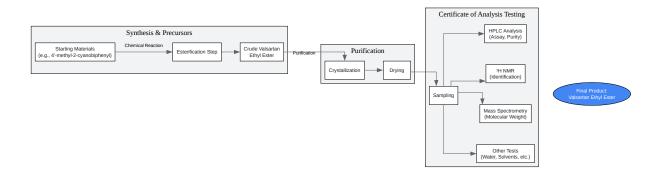
# Mass Spectrometry (MS) for Identification and Impurity Profiling

This method is used for the confirmation of molecular weight and to identify potential impurities.

- Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Scan Range: m/z 100-1000.
- Procedure: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]<sup>+</sup> of Valsartan Ethyl Ester.

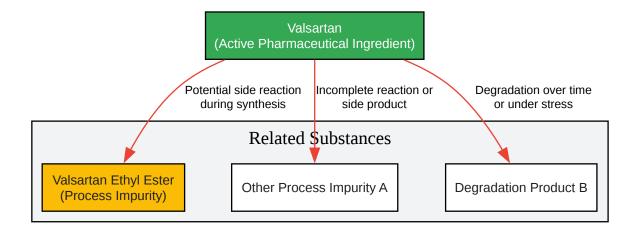
### **Visualizations**





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Caption: Workflow for the synthesis and analysis of Valsartan Ethyl Ester.



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Caption: Relationship between Valsartan and its common impurities.



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### References

- 1. asianpubs.org [asianpubs.org]
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